molecular formula C19H24F6N2O5 B12420231 Flecainide-D4 acetate

Flecainide-D4 acetate

货号: B12420231
分子量: 478.4 g/mol
InChI 键: RKXNZRPQSOPPRN-PQDNHERISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Flecainide-d4 (acetate) involves the incorporation of deuterium into the Flecainide acetate moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of Flecainide-d4 (acetate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced chromatographic techniques is common to separate and purify the deuterated compound .

化学反应分析

Types of Reactions

Flecainide-d4 (acetate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the stability and reactivity of the compound under different conditions .

Common Reagents and Conditions

Common reagents used in the reactions of Flecainide-d4 (acetate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated alcohols .

科学研究应用

Flecainide is a Class IC antiarrhythmic drug widely used in clinical practice for the treatment of cardiac arrhythmias . It functions primarily by strongly inhibiting the Nav1.5 sodium channel, which regulates the rapid influx of sodium during the heart muscle's depolarization phase .

Forms and Administration

While traditionally administered orally or intravenously, flecainide can also be administered via oral inhalation . Oral inhalation has been shown to be a safe method that allows flecainide to reach plasma concentrations high enough to restore sinus rhythm in individuals with recent-onset atrial fibrillation . In one study, patients self-administered flecainide acetate inhalation solution using a nebulizer, with conversion rates increasing alongside the dose and maximum plasma concentrations of flecainide . At the highest dose, 48% of patients reverted to sinus rhythm within 90 minutes of inhalation .

Clinical Applications

Flecainide is mainly indicated for the treatment of paroxysmal supraventricular tachycardias (SVT), including atrial fibrillation (AF), atrioventricular re-entrant tachycardia (AVRT), and atrioventricular nodal re-entrant tachycardia (AVNRT) in patients without structural heart disease . It is also used to prevent life-threatening sustained ventricular tachycardia (VT) and some channelopathies .

Key applications of flecainide include:

  • Cardioversion of Atrial Fibrillation: Flecainide is recommended for cardioversion of new-onset AF in patients without structural heart disease and has a relatively high success rate in restoring sinus rhythm quickly .
  • Treatment of Atrial Tachycardia: Flecainide may be considered in the acute treatment of focal atrial tachycardia in hemodynamically stable patients when other treatments are ineffective .
  • Treatment of AVNRT and AVRT: Intravenous flecainide may effectively stop AVNRT and AVRT .

In a single-blind trial, flecainide showed a 90% conversion rate within the first 12 hours, compared to 72% for propafenone and 64% for amiodarone . Additionally, treatment with flecainide was successful in 86% of patients with acute (intravenous) drug administration and 95% with chronic atrial tachycardia treatment .

Safety and Tolerability

生物活性

Flecainide-D4 acetate is a deuterated derivative of the antiarrhythmic drug flecainide acetate, classified as a Class I antiarrhythmic agent. This compound is primarily utilized in research for its unique isotopic labeling, which enhances the study of its pharmacokinetics and metabolic pathways. The following sections detail its biological activity, mechanism of action, and relevant research findings.

This compound functions primarily as a sodium channel blocker , inhibiting fast sodium currents in cardiac muscle. This action occurs in a use- and concentration-dependent manner, effectively raising the threshold for depolarization and correcting arrhythmias by slowing conduction through the atria, ventricles, and His-Purkinje system. Additionally, it also affects potassium channels, which contributes to its antiarrhythmic properties.

Biological Effects

The biological effects of this compound can be summarized as follows:

  • Sodium Channel Inhibition : By blocking sodium channels, it prevents excessive depolarization in cardiac tissues.
  • Potassium Channel Interaction : It modulates potassium channels, which can influence cardiac repolarization.
  • Anti-inflammatory Properties : Studies indicate that flecainide acetate may have potential anti-inflammatory effects by down-regulating proinflammatory cytokines like TNF-α and IL-6 in LPS-stimulated neutrophils .

Comparative Analysis with Other Antiarrhythmics

The following table compares this compound with other antiarrhythmic agents:

Compound NameClassMechanism of ActionUnique Features
FlecainideClass ISodium channel blockerFirst synthesized as an anesthetic; widely used
PropafenoneClass ISodium channel blocker; beta-blocking activityUnique dual action on sodium and beta receptors
EncainideClass ISodium channel blockerSimilar structure but less commonly used clinically
DisopyramideClass IaSodium channel blockerAlso has anticholinergic properties

This compound's deuterated structure allows for enhanced tracking during pharmacokinetic studies compared to its non-deuterated counterparts.

Clinical Studies

  • Efficacy in Cardiac Arrhythmias : A retrospective review of 169 patients treated with flecainide revealed that it was effective in reducing or abolishing arrhythmia frequency in 73% of treatment episodes. The most common dosage was 200 mg/day .
  • Long-term Management : In a study assessing the long-term management of atrial fibrillation with flecainide, it was found to be effective in maintaining sinus rhythm post-cardioversion. The incidence of side effects was low (9%), primarily related to negative dromotropic effects .
  • Anti-inflammatory Effects : Research indicated that flecainide acetate could improve survival rates in a rat sepsis model by attenuating LPS-induced neutrophil responses. This suggests that it plays a role in modulating inflammatory-immune responses beyond its primary antiarrhythmic function .

Case Studies

A notable case involved a patient with refractory ventricular tachycardia who was treated with flecainide. The treatment led to significant reductions in arrhythmia episodes and improved overall cardiac function, demonstrating the compound's effectiveness even in challenging cases .

属性

分子式

C19H24F6N2O5

分子量

478.4 g/mol

IUPAC 名称

acetic acid;2,5-bis(1,1-dideuterio-2,2,2-trifluoroethoxy)-N-(piperidin-2-ylmethyl)benzamide

InChI

InChI=1S/C17H20F6N2O3.C2H4O2/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;1-2(3)4/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H3,(H,3,4)/i9D2,10D2;

InChI 键

RKXNZRPQSOPPRN-PQDNHERISA-N

手性 SMILES

[2H]C([2H])(C(F)(F)F)OC1=CC(=C(C=C1)OC([2H])([2H])C(F)(F)F)C(=O)NCC2CCCCN2.CC(=O)O

规范 SMILES

CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。